Superior Biochemical and Cellular Potency Compared to UNC0638
UNC0646 exhibits higher biochemical potency against G9a (IC50 = 6 nM) compared to UNC0638 (IC50 = <15 nM), representing an approximate 2.5-fold improvement [1]. In cellular assays measuring reduction of H3K9me2 levels, UNC0646 is substantially more potent than UNC0638 across multiple cell lines [1].
| Evidence Dimension | G9a biochemical inhibition and cellular H3K9me2 reduction |
|---|---|
| Target Compound Data | G9a IC50 = 6 nM; Cellular H3K9me2 IC50 = 81 ± 9 nM in MDA-MB-231 cells |
| Comparator Or Baseline | UNC0638: G9a IC50 = <15 nM; Cellular H3K9me2 IC50 = 81 ± 9 nM in MDA-MB-231 cells |
| Quantified Difference | G9a potency: ~2.5-fold higher for UNC0646 |
| Conditions | Biochemical SAHH-coupled assay for G9a; In-Cell Western (ICW) assay for cellular H3K9me2 in MDA-MB-231 cells |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, et al. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011;54(17):6139-50. View Source
